5-Pyrimidinecarboxylic acid, 2-(2,6-dimethyl-1-piperidinyl)-4-methyl-
Description
5-Pyrimidinecarboxylic acid, 2-(2,6-dimethyl-1-piperidinyl)-4-methyl- is a pyrimidine derivative characterized by a carboxylic acid group at the 5-position of the pyrimidine ring. The molecule also features a 2,6-dimethylpiperidinyl substituent at the 2-position and a methyl group at the 4-position.
Properties
CAS No. |
924867-95-8 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H19N3O2/c1-8-5-4-6-9(2)16(8)13-14-7-11(12(17)18)10(3)15-13/h7-9H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
JSIQFJUEZCCIMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C2=NC=C(C(=N2)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 2-(2,6-dimethyl-1-piperidinyl)-4-methyl- typically involves multi-step organic reactions. Common starting materials include pyrimidine derivatives and piperidine compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Pyrimidinecarboxylic acid, 2-(2,6-dimethyl-1-piperidinyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-(2,6-dimethyl-1-piperidinyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features:
- 5-Pyrimidinecarboxylic Acid Core : The carboxylic acid group at the 5-position distinguishes it from positional isomers like 4-pyrimidinecarboxylic acid derivatives (e.g., bis(2,6-dihydroxypyrimidine-4-carboxylic acid) in ).
- 2-(2,6-Dimethylpiperidinyl) Substituent: This bulky, lipophilic group contrasts with simpler substituents (e.g., hydroxy or amino groups) in other pyrimidine derivatives.
- 4-Methyl Group : Enhances steric hindrance and may reduce ring reactivity compared to unsubstituted analogs.
Comparison Table:
Key Differences:
Lipophilicity vs. Polarity : The target compound’s 2,6-dimethylpiperidinyl group increases lipophilicity, whereas bis(2,6-dihydroxypyrimidine-4-carboxylic acid) is highly polar due to hydroxyl and carboxylic acid groups .
Steric Effects : The 4-methyl group in the target compound may hinder interactions at the pyrimidine ring compared to unsubstituted analogs.
Bioactivity Potential: While the thiazole derivative (5-Thiazoleethanol, 4-methyl-) in is structurally unrelated, its ethanol substituent suggests divergent reactivity and applications (e.g., flavorants or pharmaceuticals) .
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